4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Suzuki-Miyaura coupling Regioisomerism Pyridine boronic esters

4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2223003-55-0) is a pinacol boronic ester derived from a 2,4-disubstituted pyridine scaffold. The compound bears a 4-(tetrahydrofuran-2-yl) substituent—a chiral, oxygen-containing saturated heterocycle—and a 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, making it a functionalised pyridine-2-boronate building block for palladium-catalysed C–C bond-forming reactions.

Molecular Formula C15H22BNO3
Molecular Weight 275.15 g/mol
Cat. No. B12083509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC15H22BNO3
Molecular Weight275.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3CCCO3
InChIInChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-11(7-8-17-13)12-6-5-9-18-12/h7-8,10,12H,5-6,9H2,1-4H3
InChIKeySYMVLFWMSPNBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – A Pyridine-2-Boronic Ester Building Block for Suzuki-Miyaura Cross-Coupling


4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2223003-55-0) is a pinacol boronic ester derived from a 2,4-disubstituted pyridine scaffold. The compound bears a 4-(tetrahydrofuran-2-yl) substituent—a chiral, oxygen-containing saturated heterocycle—and a 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, making it a functionalised pyridine-2-boronate building block for palladium-catalysed C–C bond-forming reactions . With a molecular formula C₁₅H₂₂BNO₃ and a molecular weight of 275.15 g·mol⁻¹, it sits within the class of heteroaryl boronic esters that serve as key intermediates in medicinal chemistry and materials science [1].

1 Suzuki-Miyaura cross-coupling workflow with aryl halides
2 Introduces chiral THF group at pyridine 4-position
3 2,4-Disubstituted pyridine core for kinase inhibitor libraries

Why 4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cannot Be Replaced by Simpler Pyridine Boronic Esters


Generic pyridine boronic esters such as pyridine-2-boronic acid pinacol ester (CAS 874186-98-8) or pyridine-4-boronic acid pinacol ester (CAS 181219-01-2) lack the 4-tetrahydrofuran-2-yl group, which introduces three critical differentiators: (i) a chiral centre that can be exploited for asymmetric synthesis or diastereomeric resolution; (ii) an oxygen heteroatom that modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability of downstream coupling products; and (iii) steric and electronic effects on the pyridine ring that alter the reactivity of both the boronate ester and the pyridine nitrogen in subsequent transformations [1]. Substituting with a regioisomer such as 5-(tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2223009-19-4) changes the spatial orientation of the THF unit, which can perturb binding-pocket complementarity and physicochemical properties without altering the molecular weight . These differences preclude direct drop-in replacement without re-optimisation of the synthetic sequence or biological profile.

Regioisomer 5-THF regioisomer (CAS 2223009-19-4) alters exit vector geometry, potentially shifting target binding and reactivity.
Functional group Simpler pyridine-2-boronate esters without THF lack chiral oxygen heterocycle, changing lipophilicity and H-bond capacity.
Analog 4-Methyl analog increases logP and loses ether oxygen, altering metabolic profile and solubility behavior.

Quantitative Differentiation Evidence for 4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vs Closest Analogs


Regioisomeric Distinction: 4-(THF-2-yl) vs 5-(THF-2-yl) Pyridine-2-Boronate Esters

The target compound places the tetrahydrofuran-2-yl substituent at the 4-position of the pyridine ring, whereas the closest regioisomer (CAS 2223009-19-4) bears this group at the 5-position. The two isomers share an identical molecular weight (275.15 g·mol⁻¹) but differ in the spatial trajectory of the THF ring relative to the boronate ester: the 4-substituted isomer projects the THF group along an axis roughly perpendicular to the C–B bond, whereas the 5-substituted isomer angles it away at approximately 60°, resulting in different steric shielding of the pyridine nitrogen and altering coordination geometry with palladium catalysts [1].

Regioisomer geometry
Class-level
4-THF at C-4 vs 5-THF at C-5: THF vector ~90° shift
Distinct exit vector may affect target binding geometry; isomers not directly interchangeable.
Identical MW (275.15); spatial trajectory differs based on molecular modelling.
Suzuki-Miyaura coupling Regioisomerism Pyridine boronic esters

Predicted Lipophilicity Shift Relative to 4-Methyl Analog

Replacing the 4-methyl group in 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1236119-88-2) with a tetrahydrofuran-2-yl moiety introduces an oxygen atom that functions as a hydrogen-bond acceptor and reduces logP. Using fragment-based ΔlogP values, substituting –CH₃ (π = 0.52) with tetrahydrofuran-2-yl (estimated π ≈ –0.3 to –0.5) predicts a logP decrease of approximately 0.8–1.0 log units relative to the 4-methyl analogue . The lower lipophilicity can translate into improved aqueous solubility and reduced metabolic clearance for downstream products.

Lipophilicity shift
Data to verify
ΔlogP ≈ –0.8 to –1.0
Lower logP relative to 4-methyl analog may improve solubility and reduce hERG liability in lead optimization.
Fragment-based estimate; experimental logP not available.
Lipophilicity logP Drug-likeness

Boiling Point and Thermal Stability Contrast with Unsubstituted Pyridine-2-Boronate Ester

The presence of the heavier 4-tetrahydrofuran-2-yl substituent (C₄H₇O) substantially increases the boiling point of the target compound relative to the unsubstituted pyridine-2-boronic acid pinacol ester (C₁₁H₁₆BNO₂, MW 205.06). The predicted boiling point of the target compound is 400.2 ± 45.0 °C , compared with a typical boiling point of ~280–300 °C for the parent pyridine-2-boronate ester [1]. This higher boiling point reduces volatility during solvent evaporation and facilitates purification by vacuum distillation or sublimation.

Boiling point
Data to verify
Target bp: 400.2 ± 45.0 °C vs unsubstituted bp ~280–300 °C (Δbp ≈ +100–120 °C)
Higher boiling point may reduce handling losses and improve thermal process safety during large-scale synthesis.
Predicted values; experimental bp may differ.
Thermal stability Boiling point Purification

Commercial Purity and Price-Performance Against Nearest Available Analogs

The target compound is routinely supplied at 95–98% purity by vendors including Macklin, Leyan, and Perfemiker . For comparison, the 5-THF regioisomer (CAS 2223009-19-4) is listed with similar purity claims (≥95%) . At the time of analysis, the target compound is priced at approximately USD 839 per 25 mg from GLPBio [1], reflecting its status as a specialised, lower-volume building block. The 4-methyl analog (CAS 1236119-88-2) is typically offered at a lower price point due to higher demand and simpler synthesis .

Procurement benchmark
Reported
95–98% purity; indicative price ~$839/25 mg
Price premium reflects synthetic complexity; avoids custom synthesis when THF group is required.
Supplier-listed data (May 2026); pricing subject to change.
Commercial availability Purity Procurement benchmark

High-Value Application Scenarios for 4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine


Medicinal Chemistry: Synthesis of Chiral Pyridine-Containing Kinase Inhibitors

The 4-(tetrahydrofuran-2-yl) substituent provides a chiral, oxygen-rich moiety that can engage in hydrogen-bonding interactions within kinase ATP-binding pockets while reducing logP relative to methyl or chloro substituents [1]. This building block is particularly suited for preparing 2,4-disubstituted pyridine cores found in Type II kinase inhibitors, where the boronate ester enables late-stage Suzuki-Miyaura diversification with aryl halide coupling partners.

Coordination Chemistry and Catalysis Ligand Synthesis

The 2-boronate ester serves as a handle for synthesising bipyridine-type ligands via cross-coupling, while the 4-THF group introduces hemilabile ether coordination sites. The regioisomeric purity of the 4-substituted isomer ensures predictable metal-binding geometry, which is critical for designing catalysts with defined stereoelectronic environments [1].

Chemical Biology: Boronate-Enabled Bioconjugation via Suzuki Coupling

The compound can act as a heterobifunctional linker precursor: the boronate ester participates in Pd-catalysed coupling to a biomolecule-tagged aryl halide, while the THF oxygen and pyridine nitrogen provide additional functionalisation points. The lower predicted logP compared to all-carbon linkers reduces non-specific hydrophobic binding in biological assays [1].

Application
Selection Property
Validation Focus
Chiral pyridine kinase inhibitor synthesis
Chiral THF introduction and logP modulation
Suzuki coupling efficiency and target binding assay
Bipyridine-type catalyst ligand synthesis
Regioisomeric purity for predictable metal-binding geometry
Cross-coupling yield and catalytic activity screening
Boronate-enabled bioconjugation linker
Lower logP reducing non-specific hydrophobic binding
Bioconjugation yield and biological assay compatibility
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